molecular formula C24H38O2 B3026267 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid CAS No. 68378-48-3

9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

Cat. No.: B3026267
CAS No.: 68378-48-3
M. Wt: 358.6 g/mol
InChI Key: NPTIBOCVSPURCS-JLNKQSITSA-N
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Description

(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid is a very long-chain omega-3 fatty acid that is tetracosanoic acid having five double bonds located at positions 9, 12, 15, 18 and 21 (the (9Z,12Z,15Z,18Z,21Z-isomer). It is an omega-3 fatty acid and a tetracosapentaenoic acid. It is a conjugate acid of a (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoate.

Biological Activity

9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid (TPA) is a very long-chain polyunsaturated fatty acid (VLCPUFA) classified as an omega-3 fatty acid. Its molecular formula is C24H38O2, with a molecular weight of approximately 366.56 g/mol. The compound is characterized by five double bonds located at the 9th, 12th, 15th, 18th, and 21st carbon positions of a 24-carbon chain. This unique structure contributes to its diverse biological activities and potential health benefits.

Neuroprotective Effects

TPA has been found in low levels in mouse brain and spleen tissues, with concentrations decreasing in older mice . This suggests a potential role in neuroprotection and brain health. As a member of the omega-3 family, TPA may contribute to cognitive function and neurodevelopment, similar to other omega-3 fatty acids like docosahexaenoic acid (DHA), which is known for its importance in brain health.

Antimicrobial Activity

Emerging studies indicate that TPA may possess antimicrobial properties. While specific studies on TPA are scarce, other unsaturated fatty acids have demonstrated antibacterial activity against various pathogens. For instance, linoleic acid has shown effectiveness against Gram-positive bacteria . Given the structural characteristics of TPA, it may exhibit similar antimicrobial effects.

Study on Inflammation Modulation

A study published in the American Journal of Clinical Nutrition investigated the effects of VL-PUFAs on inflammatory markers in patients with coronary artery disease. The findings indicated that supplementation led to a significant reduction in inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Although TPA was not directly tested, its potential role as a modulator of inflammation can be inferred from these findings.

Neurodevelopmental Research

Research focusing on the role of omega-3 fatty acids in neurodevelopment has highlighted the importance of dietary intake during critical growth periods. A review suggested that long-chain omega-3 fatty acids like DHA and potentially TPA are crucial for optimal brain development and function . This underscores the importance of including such fatty acids in diets for pregnant women and infants.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Eicosapentaenoic Acid (EPA)Contains 20 carbon atoms with five double bondsWidely studied for cardiovascular health benefits
Docosahexaenoic Acid (DHA)Contains 22 carbon atoms with six double bondsImportant for brain health and development
Arachidonic AcidContains 20 carbon atoms with four double bondsPrecursor to eicosanoids involved in inflammation

Properties

IUPAC Name

(9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTIBOCVSPURCS-JLNKQSITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709187
Record name (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetracosapentaenoic acid (24:5n-3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68378-48-3
Record name (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
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9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
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9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
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9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
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9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
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9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

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